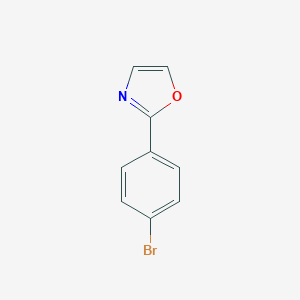

2-(4-Bromophenyl)oxazole

描述

Overview of Oxazole (B20620) Heterocycles in Chemical and Biological Research

Oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, is a prominent scaffold in medicinal chemistry and materials science. nih.govsemanticscholar.org Its derivatives are integral components of numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. derpharmachemica.comnih.gov The utility of oxazoles as intermediates for creating new chemical entities has grown substantially in recent years, attracting considerable attention from researchers worldwide. nih.govresearchgate.net

The oxazole ring is a planar, unsaturated system with aromatic character, which contributes to its stability. numberanalytics.comvaia.com It is composed of three carbon atoms, one nitrogen atom, and one oxygen atom. tandfonline.com All atoms in the ring are sp2 hybridized, and each possesses a p orbital perpendicular to the plane of the ring, which participates in the delocalized π-electron system. vaia.comtandfonline.com Despite the presence of a sextet of π-electrons, the delocalization is not as effective as in some other aromatic systems due to the high electronegativity of the oxygen atom, resulting in a lower aromaticity compared to thiazoles. taylorandfrancis.comresearchgate.net Oxazole is a weak base with a pKa of approximately 0.8 for its conjugate acid. wikipedia.org

The first synthesis of an oxazole derivative was recorded in the 19th century, with the chemistry of this heterocycle expanding significantly during World War II in connection with penicillin research, which was initially thought to contain an oxazole core. derpharmachemica.com The parent compound, oxazole, was first prepared in 1947. nih.govd-nb.info Over the years, numerous synthetic methods have been developed, with the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis being among the most prominent. derpharmachemica.commdpi.com The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino-ketones, while the van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde. derpharmachemica.commdpi.com

The versatile nature of the oxazole scaffold has led to its incorporation in a multitude of applications across various chemical disciplines. In medicinal chemistry, oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antiviral properties. nih.govmdpi.comresearchgate.net Several marketed drugs, such as the anti-inflammatory agent oxaprozin (B1677843) and the platelet aggregation inhibitor ditazole, contain the oxazole moiety. nih.govderpharmachemica.com In materials science, oxazole-based compounds are explored for their potential in organic electronics and as fluorescent probes. numberanalytics.com

Rationale for Investigating 2-(4-Bromophenyl)oxazole and its Derivatives

The specific compound this compound serves as a valuable building block in organic synthesis, largely due to the presence and position of the bromine atom on the phenyl ring.

The introduction of a bromine atom into an aromatic ring is a significant strategy in medicinal chemistry and materials science. fiveable.mescirp.org Bromine, as a halogen, is an electron-withdrawing group, which can influence the electronic distribution within the aromatic system and affect its reactivity in electrophilic aromatic substitution reactions. fiveable.mensf.gov More importantly, the carbon-bromine bond provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. scirp.org This allows for the facile introduction of diverse functional groups, enabling the synthesis of a wide range of derivatives with tailored properties. scirp.org The presence of bromine can also impact a molecule's biological activity by influencing its binding affinity to receptors and its metabolic stability. fiveable.me

The established importance of oxazole-containing compounds in drug discovery and materials science provides a strong rationale for the investigation of this compound and its derivatives. nih.govmuseonaturalistico.it The oxazole core is a proven pharmacophore, and the ability to modify the 4-bromophenyl moiety allows for systematic structure-activity relationship (SAR) studies. nih.gov This enables the optimization of biological activity, whether it be for targeting specific enzymes, receptors, or for fine-tuning the photophysical properties of materials for applications in organic electronics. researchgate.netacs.org The synthesis of various derivatives from this starting material can lead to the discovery of novel therapeutic agents and advanced materials. museonaturalistico.itrsc.org

Current Gaps and Future Directions in this compound Research

Despite its established utility, the research landscape for this compound is far from exhaustive, with several areas ripe for further exploration.

Current Gaps:

Advanced Catalytic Syntheses: While several synthetic methods exist, there is a continuous need for more efficient, sustainable, and atom-economical catalytic systems. ijpsonline.com The development of novel C-H functionalization reactions to directly synthesize substituted 2-phenyloxazoles, bypassing the need for pre-functionalized starting materials like 4-bromobenzaldehyde (B125591), remains an area of active research. umich.edursc.orgresearchgate.net

Exploration of Underexplored Biological Targets: Much of the medicinal chemistry research has focused on established areas like antimicrobial and anticancer activity. nih.gov The potential of this compound-derived scaffolds against other therapeutic targets, such as those involved in neurodegenerative diseases or metabolic disorders, is not yet fully explored.

Systematic Structure-Activity Relationship (SAR) Studies: While many derivatives have been synthesized, comprehensive SAR studies are often lacking. semanticscholar.org A more systematic investigation into how different substituents, introduced via the bromine handle, affect biological activity could lead to the design of more potent and selective therapeutic agents. semanticscholar.org

Polymer and Advanced Material Properties: In materials science, while the potential is recognized, the full scope of properties for polymers and functional materials derived from this compound has not been deeply characterized. smolecule.com More detailed studies on their photophysical, electronic, and mechanical properties are needed to unlock their full potential in electronic and photonic devices.

Future Directions:

Development of Greener Synthetic Protocols: Future research will likely focus on developing synthetic routes that utilize green chemistry principles, such as using water as a solvent, employing biocatalysts, or using energy-efficient methods like microwave-assisted synthesis. ijpsonline.comtandfonline.com

Application in Chemical Biology and Probe Development: The this compound scaffold could be used to develop chemical probes to study biological processes. By attaching fluorescent tags or affinity labels through the bromine position, researchers could create tools for imaging and identifying novel protein targets.

Combinatorial Chemistry and High-Throughput Screening: The reactivity of the bromine atom makes this compound an ideal candidate for combinatorial chemistry approaches. Synthesizing large libraries of derivatives followed by high-throughput screening could accelerate the discovery of new lead compounds for both medicinal and materials applications.

Functional Polymer Architectures: Future work in materials science could involve creating more complex polymer architectures, such as block copolymers or dendrimers, using this compound as a key monomer. This could lead to materials with highly specialized and tunable properties for applications in nanotechnology and smart materials.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-bromophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPKDKRJQXERIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454315 | |

| Record name | 2-(4-bromophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176961-50-5 | |

| Record name | 2-(4-bromophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways of 2 4 Bromophenyl Oxazole and Its Analogues

Classical and Modern Synthetic Routes to Oxazole (B20620) Scaffolds Relevant to 2-(4-Bromophenyl)oxazole

The construction of the oxazole ring is typically achieved through cyclization reactions that form the five-membered heterocycle from acyclic precursors. These methods vary in their starting materials, reaction conditions, and the substitution patterns they can generate on the final oxazole product.

Cyclization strategies remain the most prevalent approach for oxazole synthesis. These reactions involve the intramolecular formation of one or more bonds to close the ring, often followed by a dehydration or elimination step to yield the aromatic oxazole.

The Robinson-Gabriel synthesis is a foundational method for preparing oxazoles through the cyclodehydration of 2-acylamino ketones. wikipedia.orgsynarchive.com This reaction, described independently by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, respectively, typically requires a strong cyclodehydrating agent such as concentrated sulfuric acid, phosphorus pentachloride, or phosphorus oxychloride. wikipedia.orgijpsonline.com

Mechanism: The reaction proceeds via the protonation of the keto-carbonyl oxygen of the 2-acylamino ketone, which enhances the electrophilicity of the carbonyl carbon. ijpsonline.com The amide carbonyl oxygen then acts as an intramolecular nucleophile, attacking the activated ketone to form a five-membered cyclic intermediate, a hydroxydihydrooxazolium species. Subsequent dehydration of this intermediate leads to the formation of the aromatic oxazole ring. ijpsonline.comyoutube.com The use of polyphosphoric acid has been shown to improve reaction yields to 50-60%. ijpsonline.com For the synthesis of this compound, the required precursor would be a 2-(4-bromobenzamido)ketone.

| Starting Material | Key Reagents | Resulting Substitution Pattern | Relevance to this compound |

|---|---|---|---|

| 2-Acylamino ketone | H₂SO₄, POCl₃, PCl₅ | 2,5-Disubstituted or 2,4,5-Trisubstituted | Requires a 2-(4-bromobenzamido)ketone precursor to place the 4-bromophenyl group at the C2 position. |

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a classic method that produces oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride (HCl) in dry ether. ijpsonline.comwikipedia.orgdbpedia.org The reaction is fundamentally a dehydration process that occurs under mild conditions. ijpsonline.comwikipedia.org It typically utilizes equimolar amounts of the cyanohydrin and aldehyde, which often both possess aromatic groups. wikipedia.org

Mechanism: The synthesis begins with the addition of gaseous HCl to the cyanohydrin. This step forms a reactive iminochloride intermediate. wikipedia.org The nitrogen of this intermediate then performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by an SN2 attack and the loss of a water molecule, which generates a chloro-oxazoline intermediate. Tautomerization and subsequent elimination of HCl yield the final 2,5-disubstituted oxazole product. wikipedia.org

This method has been specifically applied to the synthesis of analogues of this compound. For instance, the reaction between benzaldehyde (B42025) cyanohydrin and 4-bromobenzaldehyde (B125591) has been used to synthesize 2-(4-Bromophenyl)-5-phenyloxazole. wikipedia.org

| Starting Materials | Key Reagents | Resulting Substitution Pattern | Relevance to this compound |

|---|---|---|---|

| Cyanohydrin and Aldehyde | Anhydrous HCl, Dry Ether | 2,5-Disubstituted | Directly applicable. Using a cyanohydrin derived from an aliphatic aldehyde and 4-bromobenzaldehyde would yield a 5-alkyl-2-(4-bromophenyl)oxazole. |

The Bredereck reaction provides an efficient route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.comijpsonline.com This method is considered a clean and economical process for oxazole synthesis. ijpsonline.com A notable variant of this reaction utilizes formamide (B127407) to yield 4-substituted oxazoles. slideshare.net

Mechanism: The reaction is initiated by the nucleophilic attack of the amide oxygen on the carbonyl carbon of the α-haloketone, or alternatively, the amide nitrogen attacking the halogen-bearing carbon. The subsequent cyclization and dehydration steps lead to the formation of the oxazole ring. To synthesize an analogue of this compound, such as 2-(4-bromophenyl)-4-methyloxazole, one could react 4-bromobenzamide (B181206) with an α-haloketone like chloroacetone.

| Starting Materials | Key Reagents | Resulting Substitution Pattern | Relevance to this compound |

|---|---|---|---|

| α-Haloketone and Amide | Heat | 2,4-Disubstituted | Applicable for analogues. Using 4-bromobenzamide and a substituted α-haloketone would place the 4-bromophenyl group at the C2 position. |

In 1972, van Leusen and colleagues introduced a powerful one-pot synthesis of oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent. ijpsonline.comnih.gov The reaction proceeds under mild, basic conditions and is driven by the unique reactivity of TosMIC, which possesses an acidic α-proton, a sulfinate leaving group, and a reactive isocyanide carbon. organic-chemistry.orgorganic-chemistry.org The classical Van Leusen synthesis yields 5-substituted oxazoles. ijpsonline.comnih.gov

Mechanism: The mechanism begins with the base-mediated deprotonation of TosMIC. wikipedia.org The resulting anion acts as a nucleophile, attacking the aldehyde carbonyl to form an alkoxide intermediate. This is followed by a 5-endo-dig cyclization, where the newly formed hydroxyl group attacks the isocyanide carbon, creating an oxazoline (B21484) intermediate. nih.govwikipedia.org The final step is a base-promoted elimination of p-toluenesulfinic acid (TosH), which drives the aromatization to the oxazole ring. organic-chemistry.orgvarsal.com

While the standard reaction with 4-bromobenzaldehyde would place the bromophenyl group at the C5 position, variants of this reaction, such as using substituted TosMIC derivatives or employing multi-component approaches, can provide access to different substitution patterns. organic-chemistry.orgorganic-chemistry.org For instance, a one-pot synthesis using TosMIC, aliphatic halides, and aldehydes in ionic liquids has been developed to prepare 4,5-disubstituted oxazoles. organic-chemistry.org

| Starting Materials | Key Reagents | Resulting Substitution Pattern | Relevance to this compound |

|---|---|---|---|

| Aldehyde and TosMIC | Base (e.g., K₂CO₃) | 5-Substituted (Classical) | Standard reaction places the aryl group from the aldehyde at C5. Variants are required to achieve C2 substitution. |

The cycloisomerization of propargylic amides has emerged as a highly versatile and efficient strategy for synthesizing polysubstituted oxazoles from readily available starting materials. ijpsonline.comd-nb.info This transformation can be catalyzed by a diverse range of reagents, including transition metals (such as gold, copper, silver, and palladium), Brønsted acids, and iodine. d-nb.inforsc.org

Mechanism: The general mechanism involves the activation of the alkyne moiety of the propargylic amide by the catalyst. In gold catalysis, for example, the gold(I) species coordinates to the alkyne, making it susceptible to nucleophilic attack. acs.org The amide carbonyl oxygen then performs an intramolecular 5-exo-dig cyclization onto the activated alkyne. acs.org This step forms a vinyl gold species or a related cyclic intermediate. Subsequent protodemetalation or isomerization leads to a transient 5-methylene-substituted 4,5-dihydrooxazole, which quickly isomerizes to the thermodynamically stable aromatic oxazole. acs.org

This method is directly applicable to the synthesis of this compound. The required starting material, N-(prop-2-yn-1-yl)-4-bromobenzamide, can be cyclized using various catalytic systems. For example, a transition-metal-free approach using acetyl chloride (AcCl) in hexafluoroisopropanol (HFIP) has been developed, where AcCl serves as an in situ source of HCl to catalyze the reaction. d-nb.info

| Starting Material | Key Catalysts/Reagents | Resulting Substitution Pattern | Relevance to this compound |

|---|---|---|---|

| Propargylic Amide | Gold salts, Copper salts, Brønsted acids (e.g., HCl from AcCl) | 2,5-Disubstituted or 2,4,5-Trisubstituted | Highly relevant. N-(prop-2-yn-1-yl)-4-bromobenzamide is a direct precursor to this compound. |

Metal-Catalyzed Cross-Coupling Strategies for Bromophenyl Functionalization

The bromine atom on the phenyl ring of this compound serves as a versatile functional handle for a variety of metal-catalyzed cross-coupling reactions. These strategies are paramount for elaborating the core structure, enabling the synthesis of complex derivatives with potential applications in medicinal chemistry and materials science. Palladium, nickel, and copper catalysts are prominently featured in these transformations, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position of the phenyl ring.

The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. In the context of brominated oxazoles like this compound, this reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com This methodology is highly valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov

A primary application of the Suzuki-Miyaura coupling involving this compound is the synthesis of 2-(biphenyl-4-yl)oxazole derivatives. This transformation effectively replaces the bromine atom with a new aryl or heteroaryl group, creating a biphenyl (B1667301) scaffold which is a common motif in pharmacologically active compounds. nih.gov Research on analogous compounds, such as 4-(4-bromophenyl)-2,5-dimethyloxazole, demonstrates the feasibility of this approach. ijpsonline.comijpsonline.com The reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) chloride, in a suitable solvent with a base to activate the boronic acid. ijpsonline.comijpsonline.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromophenyl Oxazole Analogues

| Component | Example Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Aryl Bromide | 4-(4-bromophenyl)-2,5-dimethyloxazole | Substrate | ijpsonline.comijpsonline.com |

| Boronic Acid | Substituted phenylboronic acid | Coupling Partner | ijpsonline.comijpsonline.com |

| Catalyst | Bis(triphenylphosphine)palladium(II) chloride | C-C bond formation | ijpsonline.comijpsonline.com |

| Base | Potassium carbonate | Activation of boronic acid | ijpsonline.com |

| Solvent | Dimethylformamide (DMF) | Reaction Medium | ijpsonline.com |

Palladium-catalyzed amidation, often referred to as Buchwald-Hartwig amination, provides a powerful method for forming carbon-nitrogen bonds. This reaction can be applied to this compound to couple it with a wide range of amines and amides. The transformation is facilitated by a palladium precatalyst and a specialized bulky biarylphosphine ligand, such as tBuBrettPhos. nih.govresearchgate.net These mild conditions allow for the synthesis of various amino-substituted phenyl-oxazole derivatives, which are of significant interest in medicinal chemistry. nih.gov The use of unprotected five-membered heterocyclic bromides in such couplings highlights the robustness of modern catalytic systems. nih.gov

Copper catalysts are instrumental in the synthesis of the oxazole ring itself. One prominent method involves the condensation of a benzamide (B126) with a 2-bromoacetophenone (B140003) derivative. jsynthchem.comjsynthchem.com While this approach builds the core oxazole structure rather than functionalizing a pre-existing one, it is a key strategy for accessing the 2-phenyloxazole (B1349099) scaffold. For example, the use of a copper(II) complex immobilized on magnetic nanoparticles (Fe3O4@SiO2-Bipyridine-CuCl2) has been reported as a novel and eco-friendly catalytic system for this transformation. jsynthchem.comjsynthchem.com This heterogeneous catalyst can be easily recovered and reused multiple times without a significant loss of activity, offering a green chemistry approach to oxazole synthesis. jsynthchem.com Another copper-catalyzed method for synthesizing 2,4-disubstituted oxazoles involves the coupling of α-diazoketones with amides in the presence of copper(II) triflate [Cu(OTf)2]. ijpsonline.com

Suzuki-Miyaura Coupling Reactions of Brominated Oxazoles

Microwave-Assisted Synthesis (MAS) of this compound Precursors

Microwave-Assisted Synthesis (MAS) has emerged as a valuable technique in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.gov The process utilizes microwave irradiation to heat the reaction mixture directly and efficiently. This rapid, uniform heating can accelerate reaction rates and enable transformations that are difficult under thermal conditions. semanticscholar.org

A notable application of MAS is the synthesis of oxazole derivatives from readily available starting materials. Specifically, 2-amino-4-phenyloxazole precursors can be synthesized under microwave irradiation from a mixture of a para-substituted 2-bromoacetophenone and urea. ijpsonline.com In this reaction, which is a variation of the Bredereck synthesis, 4-bromophenacyl bromide (2,4'-dibromoacetophenone) would react with urea, typically in a solvent like dimethylformamide (DMF), to form the 2-amino-4-(4-bromophenyl)oxazole precursor. ijpsonline.com This method provides a rapid and efficient route to key intermediates required for the synthesis of more complex this compound analogues. ijpsonline.com

Table 2: Microwave-Assisted Synthesis of Phenyl-Oxazole Precursors

| Reactant 1 | Reactant 2 | Solvent | Heating Method | Key Advantages | Reference |

|---|

One-Pot Multicomponent Reactions (MCRs) for Oxazole Synthesis

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and operational simplicity. researchgate.netsemanticscholar.org These reactions allow for the construction of complex molecules from three or more starting materials in a single synthetic operation, thereby avoiding the isolation of intermediate products. researchgate.net

Several MCRs have been developed for the synthesis of oxazole derivatives. A notable example is the Ugi four-component reaction (Ugi-4CR), which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govacs.org The product of the Ugi reaction, an α-acylamino amide, can then undergo a subsequent Robinson-Gabriel cyclodehydration to yield the corresponding oxazole. researchgate.net This tandem Ugi/Robinson-Gabriel sequence provides a concise route to 2,4,5-trisubstituted oxazoles. researchgate.net

Another important MCR is the Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. nih.gov While not directly yielding an oxazole, the Passerini product can be a precursor for further transformations.

The van Leusen oxazole synthesis is a well-established method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.gov In a multicomponent fashion, TosMIC can react with an aldehyde and an aliphatic halide in the presence of a base to afford 4,5-disubstituted oxazoles. nih.gov This reaction has been adapted to various conditions, including the use of ionic liquids as solvents. nih.gov

Table 1: Comparison of Multicomponent Reactions for Oxazole Synthesis

| Reaction Name | Components | Key Intermediate/Product | Reference |

|---|---|---|---|

| Ugi-4CR/Robinson-Gabriel | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide | researchgate.net |

| Passerini-3CR | Carbonyl compound, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide | nih.gov |

| van Leusen Reaction | Aldehyde, TosMIC, Aliphatic Halide | 4,5-Disubstituted oxazole | nih.gov |

Derivatization and Functionalization Strategies of this compound

The presence of both a reactive oxazole ring and a bromophenyl moiety makes this compound an ideal substrate for a wide range of post-synthetic modifications.

The oxazole ring can be functionalized at its various positions. The C2 position is often established during the initial ring formation. However, the C4 and C5 positions are amenable to substitution through various strategies. For instance, the Suzuki coupling reaction has been successfully employed for the functionalization of the oxazole 2- and 4-positions. manchester.ac.uk This palladium-catalyzed cross-coupling reaction allows for the introduction of aryl and heteroaryl groups by reacting a halo- or triflyloxy-substituted oxazole with a boronic acid. manchester.ac.uk

The bromine atom on the phenyl ring of this compound is a versatile handle for a variety of cross-coupling reactions. These transformations allow for the introduction of a wide array of substituents, significantly expanding the chemical diversity of the resulting analogues.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring. ijpsonline.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction can be used to introduce alkynyl substituents onto the phenyl ring of this compound. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgyoutube.com This methodology can be applied to this compound to synthesize a variety of N-arylated derivatives. nih.govnih.gov

Table 2: Cross-Coupling Reactions for Functionalization of the Bromophenyl Moiety

| Reaction Name | Reactant | Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acid/ester | Palladium catalyst | C-C | ijpsonline.com |

| Sonogashira Coupling | Terminal alkyne | Palladium and Copper catalysts | C-C (alkynyl) | wikipedia.org |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst | C-N | wikipedia.org |

The oxazole ring of this compound can serve as a building block for the construction of more complex, fused heterocyclic systems. For example, oxazolo[4,5-b]pyridines can be synthesized through the annulation of a pyridine (B92270) ring onto a pre-existing oxazole core. clockss.orgtandfonline.com This can be achieved through various cyclization strategies, often involving intramolecular reactions of appropriately functionalized oxazole precursors. beilstein-journals.orgnih.gov Another important class of fused heterocycles are benzoxazoles, which can be synthesized via one-pot condensation reactions of substituted aromatic aldehydes and 2-aminophenol. ckthakurcollege.netnih.govorganic-chemistry.org

Table 3: Fused Oxazole Derivatives

| Fused System | Synthetic Approach | Reference |

|---|---|---|

| Oxazolo[4,5-b]pyridine | Annulation of a pyridine ring onto an oxazole | clockss.orgtandfonline.com |

| Benzoxazole (B165842) | Condensation of aromatic aldehydes and 2-aminophenol | ckthakurcollege.netnih.gov |

Advanced Spectroscopic and Computational Analysis of 2 4 Bromophenyl Oxazole

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic techniques are indispensable for the unambiguous structural confirmation of synthetic organic compounds like 2-(4-Bromophenyl)oxazole. These methods provide detailed information about the molecular framework, connectivity of atoms, and the specific chemical environment of nuclei within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei.

¹H and ¹³C NMR for Structural Elucidation and Assignment

¹H (Proton) NMR: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the protons on the oxazole (B20620) ring and the bromophenyl ring. The protons on the bromophenyl group would likely appear as a set of doublets (an AA'BB' system) in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the five-membered oxazole ring would also have characteristic chemical shifts.

¹³C (Carbon-13) NMR: This method detects the carbon backbone of the molecule. A ¹³C NMR spectrum for this compound would show separate signals for each unique carbon atom. The carbon attached to the bromine atom would be identifiable by its chemical shift, as would the carbons of the oxazole ring (C2, C4, and C5) and the other carbons of the phenyl ring.

A representative (hypothetical) data table would be structured as follows:

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom # | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | - | [Value] |

| C4 | [Value] | [Value] |

| C5 | [Value] | [Value] |

| C1' | - | [Value] |

| C2'/C6' | [Value] | [Value] |

| C3'/C5' | [Value] | [Value] |

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) for Complex Structure Assignment

HSQC: This 2D NMR experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is crucial for definitively assigning which proton is bonded to which carbon, confirming the assignments made in the 1D spectra.

HMBC: This 2D NMR experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing the connectivity between different parts of the molecule, for instance, by showing a correlation between the protons on the phenyl ring and the C2 carbon of the oxazole ring, confirming how the two rings are linked.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Low- and High-Resolution Mass Spectrometry (HRMS)

Low-Resolution MS: This provides the nominal molecular weight of the compound. For this compound (C₉H₆BrNO), the presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) due to the nearly 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

High-Resolution MS (HRMS): HRMS measures the m/z to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the exact elemental formula of the molecule, providing definitive confirmation of its chemical composition.

Table 2: Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [Value for C₉H₇⁷⁹BrNO]⁺ | [Value] |

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching from the aromatic ring.

C=N and C=C stretching from the oxazole and phenyl rings.

C-O-C stretching from the oxazole ring.

C-Br stretching from the bromophenyl group.

Table 3: Hypothetical IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| [Value] | Aromatic C-H Stretch |

| [Value] | C=N Stretch (Oxazole) |

| [Value] | C=C Stretch (Aromatic) |

| [Value] | C-O-C Stretch (Oxazole) |

Should the detailed experimental data for this compound become available in accessible literature, a complete and accurate article as per the requested structure could be generated.

Computational Chemistry Approaches for Investigating this compound

Computational chemistry provides powerful tools for understanding the molecular structure, reactivity, and potential biological interactions of this compound at an atomic level. These theoretical methods complement experimental data, offering insights that can be difficult or impossible to obtain through laboratory techniques alone. Approaches such as Density Functional Theory (DFT), molecular docking, and conformational analysis are instrumental in predicting the behavior of this compound.

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to determine optimized molecular geometry, predict vibrational spectra, and calculate various electronic properties that govern a molecule's reactivity. irjweb.comresearchgate.net For this compound, DFT calculations, typically using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional with a basis set like 6-311G++(d,p), can provide a detailed picture of its fundamental characteristics. irjweb.comresearchgate.net

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comschrodinger.com

A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower stability. Conversely, a large energy gap implies high stability and lower reactivity because it requires more energy to move an electron from the HOMO to the LUMO. irjweb.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These parameters provide a framework for understanding its behavior in chemical reactions. irjweb.comirjweb.com

Table 1: Key Global Reactivity Parameters Derived from HOMO-LUMO Energies

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron distribution. Hard molecules have a large energy gap. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher tendency to receive electrons. Soft molecules are more reactive. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the ability of a molecule to accept electrons; a descriptor of electrophilic power. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic density of a molecule, which is invaluable for predicting its reactive sites. researchgate.netnih.gov The MEP surface is color-coded to illustrate the electrostatic potential, providing a guide to where the molecule is likely to interact with other chemical species.

Different colors on the MEP map signify different potential values:

Red: Indicates regions of high electron density and strong negative electrostatic potential. These areas are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms (like oxygen and nitrogen). nih.gov

Blue: Indicates regions of low electron density and strong positive electrostatic potential. These areas are susceptible to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. researchgate.net

Green: Represents regions of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red or yellow) concentrated around the nitrogen and oxygen atoms of the oxazole ring, identifying them as the primary sites for electrophilic interactions or hydrogen bonding. ajchem-a.com The hydrogen atoms on the aromatic rings would exhibit positive potential (blue), while the carbon framework would be largely neutral (green).

DFT calculations are highly effective at predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. researchgate.netmdpi.com By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. Comparing this theoretical spectrum with experimental data allows for a detailed and accurate assignment of the vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. ajchem-a.comresearchgate.net

For this compound, key vibrational modes would include:

Aromatic C-H stretching vibrations, typically appearing in the 3100-3000 cm⁻¹ region. ajchem-a.com

C=N and C=C stretching vibrations of the oxazole and phenyl rings, expected in the 1650-1450 cm⁻¹ range. ajchem-a.com

C-O stretching vibrations within the oxazole ring.

The characteristic C-Br stretching vibration, which is expected at a lower frequency. researchgate.net

A comparison between the calculated and observed frequencies often requires the use of a scaling factor to correct for anharmonicity and other systematic errors in the theoretical model. ajchem-a.com This correlative analysis provides strong confirmation of the molecular structure. researchgate.net

Table 2: Representative Vibrational Mode Assignments for a Phenyl-Heterocycle System

| Vibrational Mode | Typical Frequency Range (cm-1) | Description of Motion |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of the carbon-hydrogen bonds on the phenyl ring. |

| C=N Stretch | 1650 - 1550 | Stretching of the carbon-nitrogen double bond in the oxazole ring. |

| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching of the carbon-carbon bonds within the aromatic rings. |

| C-O-C Stretch | 1250 - 1050 | Asymmetric and symmetric stretching of the C-O bonds in the oxazole ring. |

| C-H In-plane Bend | 1300 - 1000 | Bending of the C-H bonds within the plane of the aromatic rings. |

| C-Br Stretch | 700 - 500 | Stretching of the carbon-bromine bond. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). amazonaws.comnih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For a molecule like this compound, docking studies can predict its binding affinity and interaction patterns within the active site of a biological target. ijpsjournal.comnih.gov

The process involves placing the ligand (this compound) into the binding site of a protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy (in kcal/mol). nih.gov Lower binding energies suggest a more favorable and stable interaction. The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. nih.gov

Given the structural motifs present in this compound, potential protein targets could include protein kinases like Epidermal Growth Factor Receptor (EGFR), which are often targeted in cancer therapy by molecules containing similar heterocyclic scaffolds. ijpsjournal.comresearchgate.net Docking simulations could reveal whether the compound fits within the kinase ATP-binding pocket and identify the specific amino acid residues it interacts with.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing a dynamic view of the binding and confirming whether the interactions predicted by docking are maintained in a more realistic, solvated environment.

Conformational Analysis and Stability Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant conformational variable is the rotation around the single bond connecting the phenyl ring to the oxazole ring. nih.gov This rotation determines the dihedral angle between the two rings.

The planarity of the molecule, dictated by this dihedral angle, has a significant impact on its electronic properties. A more planar conformation allows for greater π-electron delocalization across the two rings, which can affect the molecule's absorption spectrum, electronic conductivity, and biological activity. nih.gov

Computational methods, such as a potential energy surface (PES) scan, can be used to explore the conformational landscape. researchgate.net In a PES scan, the dihedral angle is systematically varied, and the energy of the molecule is calculated at each step. The resulting plot of energy versus dihedral angle reveals the most stable conformation (the energy minimum) and the energy barriers to rotation. X-ray crystallography studies on similar molecules have shown that the dihedral angles between phenyl and heterocyclic rings can vary, indicating that the molecule is not perfectly planar but may adopt a slightly twisted conformation. iucr.orgmdpi.com

Structure Activity Relationship Sar and Biological Activity Studies of 2 4 Bromophenyl Oxazole Derivatives Excluding Dosage/administration

Mechanism-Based Investigations of Biological Activities

Antimicrobial and Antifungal Activity

Derivatives of 2-(4-Bromophenyl)oxazole have demonstrated notable activity against a range of bacterial and fungal pathogens. The structure-activity relationship often depends on the nature of the substituents attached to the core oxazole (B20620) ring.

One study identified 4-(4-bromophenyl)-2-tert-butyloxazole as a highly active antimicrobial agent. nih.gov In a series of synthesized heterocyclic derivatives, this compound was evaluated for its antibacterial potential against organisms including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumonia. nih.gov

Further research into more complex structures incorporating the bromophenyl moiety has yielded promising results. A series of novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives and their corresponding oxazolone, 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one, were synthesized and evaluated for their antimicrobial effects. mdpi.com The study revealed that these compounds possess potential for development as agents against Gram-positive pathogens. mdpi.com

In another study, quinoline-1,3,4-oxadiazole derivatives bearing a 2-(4-bromophenyl) group were assessed for their minimum inhibitory concentration (MIC) against S. aureus, E. coli, and the fungus Candida albicans. Certain derivatives displayed potent inhibitory activity, reported to be 4- to 16-fold more active than the reference drug, neomycin.

Thiazole derivatives, which are structurally related to oxazoles, also show significant antimicrobial properties when substituted with a 4-bromophenyl group. Studies on 2-amino-4-(4-bromophenyl)thiazole derivatives showed they exhibited distinguished antifungal activity against C. albicans and C. glabrata, with some compounds also showing moderate antibacterial activity against S. aureus and B. subtilis. The substitution at the fourth position of the thiazole ring with a p-bromophenyl group was found to increase the antifungal activity of some compounds.

The table below summarizes the antimicrobial activity of selected this compound and related derivatives.

Antiprotozoal Activity

The investigation of oxazole derivatives has extended to their potential efficacy against protozoan parasites. Certain compounds containing the 4-bromophenyl-oxazole scaffold have been identified as having antiprotozoal properties. ijpsonline.commdpi.comijpsonline.com

Specifically, 4H-1,3-oxazol-5-ones are a class of compounds noted for their potential antiprotozoal activities. mdpi.com The synthesis of a 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one derivative highlights the ongoing exploration of this chemical space for antiparasitic agents. mdpi.com

Research has specifically targeted the activity of this compound derivatives against the protozoan parasites Giardia lamblia and Trichomonas vaginalis, which are responsible for common intestinal and sexually transmitted infections, respectively. ijpsonline.comijpsonline.com

A study by Carballo et al. synthesized and evaluated a series of 2-amino-4-(p-substituted phenyl)-oxazole derivatives for their in vitro antiprotozoal activity. ijpsonline.comijpsonline.com Among the tested compounds was the 4-bromophenyl derivative, which was assessed for its efficacy against both G. lamblia and T. vaginalis. ijpsonline.comijpsonline.com This research points to the 2-amino-4-(4-bromophenyl)oxazole structure as a promising starting point for the development of new antiprotozoal drugs.

The table below summarizes the reported antiprotozoal activity.

Anticancer and Cytotoxic Activity

The this compound scaffold and its bioisosteres, such as oxadiazoles and triazoles, have been incorporated into molecules designed as potential anticancer agents. These compounds have been evaluated for their cytotoxic effects against various human cancer cell lines.

Detailed investigations have revealed the cytotoxic potential of this compound derivatives against specific cancer cell lines, with structure-activity relationships providing insights into the molecular features that confer potency.

A study on novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives assessed their antiproliferative activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. The compounds showed considerable cytotoxic activity, with IC₅₀ values ranging from 0.137 to 0.332 µg/mL against HepG2 and 0.164 to 0.583 µg/mL against MCF-7. For the HepG2 cell line, the derivative containing a 2-(4-nitrophenyl)-1,3,4-oxadiazole moiety (compound 8c) was among the most potent, with an IC₅₀ of 0.137 µg/mL. Another potent derivative featured a methylthio group on the oxadiazole ring (compound 12a), with an IC₅₀ of 0.138 µg/mL. In contrast, replacing the methylthio group with an ethylthio group (compound 12b) led to a decrease in cytotoxic activity (IC₅₀ = 0.327 µg/mL).

Another class of related compounds, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, were tested against a panel of 58 cancer cell lines. One derivative with a 2,6-dimethyl substitution (compound 4i) showed the strongest anticancer activity, with notable growth inhibition against CNS cancer (SNB-75), renal cancer (UO-31), leukemia (CCRF-CEM), non-small cell lung cancer (EKVX), and ovarian cancer (OVCAR-5) cell lines. The percent growth inhibitions (PGI) at a 10⁻⁵ M concentration were 38.94, 30.14, 26.92, 26.61, and 23.12, respectively.

The tables below present the cytotoxic activities of these derivatives against various cancer cell lines.

Table 3: Cytotoxic Activity of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivatives

Table 4: Activity of Compound 4i (5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine) Against Selected Cancer Cell Lines

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing the this compound motif has been explored, with several derivatives showing promising activity in various assays. The sulfone group, another important pharmacophore, has been incorporated into oxazolone structures to create novel anti-inflammatory agents. nih.gov

A study focused on new 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones, which were synthesized and evaluated for their analgesic and anti-inflammatory effects. nih.gov The results from a writhing test, which measures pain response, indicated that the most active compound was an oxazolone derivative containing a methoxy group. nih.gov

In a different study, 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and evaluated for their anti-inflammatory activity using a heat-induced albumin denaturation assay. One derivative, Ox-6f, which contained a p-chlorophenyl substitution, displayed the most promising activity with a 74.16% inhibition rate at a concentration of 200 µg/mL. Another derivative, Ox-6d, also showed good activity at 70.56%. In an in vivo carrageenan-induced paw edema model in rats, compound Ox-6f significantly reduced edema by 79.83% at a 10 mg/kg dose, comparable to the standard drug ibuprofen, which showed an 84.71% reduction.

These findings underscore the potential of incorporating the this compound core and related heterocyclic structures into the design of new anti-inflammatory drugs.

Antiviral Activity

The this compound scaffold has been identified as a key structural motif in the development of novel antiviral agents. Research into its derivatives has revealed promising activity, particularly against human cytomegalovirus (HCMV), a member of the betaherpesvirinae family that can cause severe illness in immunocompromised individuals. nih.govmdpi.com

A notable example is the derivative 2-(4-Bromophenyl)-5-(4-chlorophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)oxazole . nih.gov This compound was identified through a combination of virtual screening and subsequent chemical synthesis as part of a broader effort to discover new inhibitors of HCMV. nih.gov In vitro testing demonstrated its activity against the AD169 strain of HCMV. nih.gov

Computational studies, specifically docking analyses, have suggested that the antiviral mechanism of these oxazole derivatives may involve the inhibition of viral DNA polymerase. nih.gov This enzyme is a critical component of the viral replication machinery, making it a well-established target for antiviral therapies. nih.govmdpi.com The docking of active oxazole compounds into the DNA polymerase active site revealed calculated binding energies indicative of stable complex formation. nih.gov These interactions are stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site, such as Lys60, Leu43, Ile49, and Asp134. nih.gov The identification of this specific derivative and its potential mechanism of action provides a valuable starting point for the further optimization of this compound-based compounds as potent anti-HCMV agents. nih.gov

| Compound Name | Virus | Assay | Potential Target | Key Findings |

|---|---|---|---|---|

| 2-(4-Bromophenyl)-5-(4-chlorophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)oxazole | Human Cytomegalovirus (HCMV) | In vitro screening against AD169 strain | DNA Polymerase | Demonstrated activity against HCMV; docking studies suggest inhibition of viral DNA polymerase. nih.gov |

Enzymatic Oxidation and Metabolic Pathways

The metabolic fate of heterocyclic compounds is a critical aspect of drug development, and derivatives of this compound are subject to enzymatic transformations. A key metabolic pathway for C2-unsubstituted oxazoles is ring oxidation catalyzed by the cytosolic enzyme aldehyde oxidase (AOX). nih.gov AOX is a molybdenum-containing enzyme recognized for its role in the Phase I metabolism of a wide range of compounds, particularly N-heterocyclic scaffolds and aldehydes. nih.govresearchgate.netnih.gov

A significant metabolic transformation for the oxazole ring is its oxidation to a 2-oxazolone, which is a cyclic carbamate. nih.gov This reaction has been studied in detail using 5-(3-bromophenyl)oxazole , a close structural analog of the title compound, as a model substrate. The study confirmed that the 2-oxazolone metabolite is formed primarily in the liver cytosolic fraction and that the reaction is catalyzed by aldehyde oxidase, not the related enzyme xanthine oxidase. nih.gov

The mechanism is characteristic of a molybdenum hydroxylase reaction. Experiments using medium containing H₂¹⁸O (heavy-oxygen water) resulted in the incorporation of the ¹⁸O isotope into the 2-oxazolone metabolite. nih.gov This finding substantiates that a water molecule is the source of the oxygen atom introduced into the oxazole ring during the oxidation process. researchgate.net The reaction does not require cytochrome P450 enzymes or the cofactor NADPH. nih.gov

Interestingly, the activity of aldehyde oxidase shows marked species differences. nih.govnih.gov The rate of 2-oxazolone formation from the model compound was highest in mouse and monkey liver cytosols, significantly lower in rat and human liver cytosols, and absent in dog liver cytosol. nih.gov This highlights that 2H-oxazoles, like this compound, represent a chemotype that is a substrate for AOX-catalyzed ring oxidation, a crucial consideration in preclinical species selection and metabolic prediction for human studies. nih.gov

Computational Approaches to Structure-Activity Relationships

Correlation of Electronic Properties (e.g., HOMO-LUMO Gap) with Biological Efficacy

Computational chemistry provides powerful tools to predict and understand the biological activity of molecules like this compound derivatives. One of the fundamental concepts used in these analyses is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity, kinetic stability, and potential biological activity. irjweb.comnih.gov

A small HOMO-LUMO gap suggests that a molecule can be easily polarized and requires less energy for an electron to be excited from the ground state. irjweb.com This often correlates with higher chemical reactivity, as the molecule can more readily donate or accept electrons in interactions with biological targets. nih.gov Therefore, a smaller energy gap is often associated with enhanced biological activity. researchgate.netnih.gov Conversely, a large HOMO-LUMO gap implies high molecular stability and lower chemical reactivity. irjweb.com

In the context of Quantitative Structure-Activity Relationship (QSAR) studies, electronic properties such as the energy of the LUMO (ELUMO) are often used as descriptors to build predictive models. imist.ma For instance, a lower ELUMO indicates a greater electron-accepting capability, which can be crucial for interactions with electron-rich biological macromolecules. By calculating these quantum chemical descriptors for a series of this compound analogs and correlating them with their experimentally determined antiviral efficacy, researchers can develop models that predict the activity of new, unsynthesized compounds. imist.ma This approach allows for the prioritization of synthetic efforts on candidates with electronic properties most likely to confer potent biological activity.

| Electronic Property | Definition | Correlation with Biological Efficacy |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons; represents the ability to donate an electron. irjweb.com | Higher HOMO energy can indicate a greater ease of donating electrons to a biological receptor. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons; represents the ability to accept an electron. irjweb.com | Lower LUMO energy suggests a greater ability to accept electrons, which can be important for molecular interactions. imist.ma |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. nih.gov | A smaller gap generally correlates with higher chemical reactivity and potentially greater biological activity. nih.gov |

Pharmacophore Modeling and Design of Novel Analogs

Pharmacophore modeling is a powerful computational strategy used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This model serves as a template for the design and discovery of new, potent analogs. For this compound derivatives, this process involves several key steps.

First, a set of known active and inactive molecules is used to develop a predictive QSAR model. nih.govnih.gov These models use calculated molecular descriptors (including electronic, steric, and hydrophobic properties) to establish a mathematical relationship with the observed antiviral activity. nih.gov Such models have been successfully developed for oxazole derivatives to predict their activity against viruses like Varicella zoster virus (VZV) and HCMV. nih.govnih.gov

Once a reliable QSAR model is established, it can be used to screen large virtual libraries of potential drug candidates. nih.govnih.gov This in silico screening rapidly identifies novel molecular structures that fit the pharmacophore model and are predicted to have high biological activity. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. nih.gov

For the this compound scaffold, this design strategy could involve modifying the substituents on the phenyl or oxazole rings to enhance interactions with the target protein, such as the viral DNA polymerase. nih.gov For example, the model might suggest that adding a hydrogen bond donor or acceptor at a specific position or altering the size and electronics of the bromophenyl group could improve binding affinity and, consequently, antiviral efficacy. The most promising candidates identified through this virtual screening are then synthesized and subjected to in vitro biological evaluation to validate the model's predictions and identify new lead compounds for further development. nih.govlongdom.org

Applications of 2 4 Bromophenyl Oxazole and Its Derivatives in Advanced Scientific Fields

Medicinal Chemistry and Drug Discovery (Excluding Dosage/Administration)

The structural features of 2-(4-bromophenyl)oxazole make it an attractive scaffold for the design and synthesis of new pharmacologically active compounds. The oxazole (B20620) ring can participate in various non-covalent interactions with biological targets, while the bromophenyl group provides a site for further chemical modification to optimize potency and selectivity. tandfonline.com

Role as a Privileged Scaffold for Therapeutic Agents

The oxazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to build ligands for a variety of different biological targets. tandfonline.com The 2-aminooxazole scaffold, an isostere of the widely used 2-aminothiazole, has also been identified as a novel privileged structure in medicinal chemistry, particularly in the development of antitubercular agents. acs.org This highlights the inherent potential of the oxazole core, including the 2-phenyloxazole (B1349099) substructure present in this compound, to serve as a foundation for the development of therapeutic agents. tandfonline.comacs.org

The utility of the 2-aryloxazole framework is further exemplified by the discovery of 2-anilino-5-aryloxazoles as a novel class of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, a key target in angiogenesis. nih.gov Similarly, phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold, which is structurally related to this compound, have been explored as potent tyrosinase inhibitors for potential applications as skin-lightening agents. mdpi.com These examples underscore the versatility of the 2-aryloxazole scaffold in targeting a diverse range of enzymes and receptors.

Design and Synthesis of Novel Pharmacologically Active Compounds

The this compound core serves as a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications. A notable example is the design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives, which have demonstrated promising anticancer and antimicrobial activities. In this research, the 2-(4-bromophenyl)quinoline (B1270115) moiety, a derivative of the parent compound, was coupled with a 1,3,4-oxadiazole (B1194373) ring to create hybrid molecules.

These synthesized quinoline-oxadiazole derivatives were evaluated for their cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cancer cell lines. Several of these compounds exhibited considerable cytotoxic activities, with IC50 values in the sub-micromolar range, comparable to or better than the standard drug erlotinib. researchgate.net

| Compound | Modification on Oxadiazole Ring | IC50 (µg/mL) vs. HepG2 | IC50 (µg/mL) vs. MCF-7 |

|---|---|---|---|

| Derivative 1 | Unsubstituted Phenyl | 0.215 | 0.283 |

| Derivative 2 | 4-Nitrophenyl | 0.137 | 0.217 |

| Derivative 3 | 2-Aminophenyl | 0.157 | 0.179 |

| Derivative 4 | Methylthio | 0.138 | 0.245 |

| Erlotinib (Standard) | - | 0.308 | 0.512 |

Furthermore, these derivatives were also screened for their antimicrobial activity against various pathogens. Certain compounds displayed potent inhibitory activity against S. aureus, E. coli, and C. albicans, in some cases exceeding the efficacy of the reference drug neomycin. researchgate.net This dual activity highlights the potential of using the this compound framework to develop multi-target therapeutic agents.

Materials Science Research

In the realm of materials science, the electronic and photophysical properties of this compound and its derivatives are of significant interest. The conjugated system formed by the phenyl and oxazole rings can be modulated to create materials with specific optical and electronic characteristics.

Potential in Fluorescent Probes and Optical Materials

The this compound scaffold is utilized in the development of fluorescent probes for imaging applications, which can provide insights into cellular processes. chemimpex.com The oxazole ring itself is a component of many fluorescent dyes and can act as either an electron donor or acceptor, facilitating the creation of donor-π-acceptor (D-π-A) structures that often exhibit strong fluorescence. mdpi.com

Research into oxazole derivatives has demonstrated their potential as organelle-targeting fluorophores for cell imaging. mdpi.com By modifying the substituents on the oxazole and phenyl rings, the photophysical properties, such as absorption and emission wavelengths, can be tuned. researchgate.net For instance, incorporating π-conjugated spacers at different positions of a 2,5-disubstituted aryloxazole can lead to new fluorescent dyes with emissions spanning the visible spectrum up to 700 nm and exhibiting significant Stokes shifts. researchgate.net

Furthermore, oxadiazole derivatives, which share structural similarities with oxazoles, have been successfully employed as fluorescent sensors for metal ions like Zn(II). nih.gov This suggests that the this compound framework could be similarly functionalized to create selective and sensitive fluorescent chemosensors. The inherent stability and favorable electronic properties also make this class of compounds suitable for applications in organic light-emitting diodes (OLEDs). chemimpex.com

Agrochemical Applications

The oxazole ring is an important structural motif in the discovery of new agrochemicals. bohrium.com Derivatives of oxazole have demonstrated a broad spectrum of biological activities that are relevant to agriculture, including antifungal, insecticidal, acaricidal, and herbicidal properties. bohrium.com While specific research on the direct application of this compound in this field is not extensively documented, the general utility of the oxazole scaffold suggests its potential as a building block for novel crop protection agents. The presence of the bromophenyl group offers a site for synthetic modification, which could be leveraged to develop derivatives with enhanced efficacy and selectivity against agricultural pests and diseases.

Catalysis and Organic Synthesis

In the field of organic synthesis, this compound serves as a valuable intermediate. The bromine atom on the phenyl ring is a particularly useful functional group, enabling a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

A notable application is the use of related compounds, such as 4-(4-bromophenyl)-2,5-dimethyloxazole, in the Suzuki reaction. tandfonline.comijpsonline.com This palladium-catalyzed cross-coupling reaction allows for the formation of a biaryl linkage by reacting the bromophenyl group with a boronic acid derivative. This strategy is a powerful tool for constructing more complex molecular architectures from the relatively simple this compound precursor. The oxazole ring itself can also undergo C-H activation, providing another avenue for functionalization. researchgate.net The versatility of this compound as a synthetic precursor makes it a key component in the synthesis of a wide range of more elaborate molecules for various applications.

Use as Intermediates in Complex Molecule Construction

The presence of a bromine atom on the phenyl ring of this compound is pivotal to its function as a versatile intermediate in synthetic organic chemistry. This halogen atom provides a reactive site for various cross-coupling reactions, most notably the palladium-catalyzed Suzuki-Miyaura coupling. nih.govmdpi.com This reaction is a powerful method for forming carbon-carbon (C-C) bonds, enabling the connection of the 2-(oxazol-2-yl)phenyl unit to a wide array of other organic fragments. nih.gov

The Suzuki-Miyaura coupling process involves the reaction of an organohalide, such as this compound, with a boronic acid in the presence of a palladium catalyst and a base. nih.gov The versatility of this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring, leading to the synthesis of complex, multi-ring structures. These resulting biaryl and heteroaryl-aryl compounds are significant scaffolds in the development of biologically active molecules and advanced materials. nih.gov

The general utility of brominated aromatic compounds as precursors in such syntheses is well-established. For instance, the synthesis of key intermediates for commercial drugs like ketoprofen (B1673614) and bifonazole (B1667052) has been achieved through Suzuki coupling reactions involving bromobenzophenones. mdpi.com Similarly, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully arylated using various aryl and heteroaryl boronic acids with a palladium catalyst, demonstrating the effectiveness of the C-Br bond as a synthetic handle. mdpi.com This principle is directly applicable to this compound, where the brominated phenyl group acts as a key anchor point for molecular elaboration.

The reaction conditions for these coupling reactions, including the choice of palladium catalyst, base, and solvent, can be optimized to achieve high yields and selectivity, making this a reliable strategy for constructing elaborate molecules from the relatively simple this compound starting material. nih.govmdpi.com

Ligands in Metal-Catalyzed Reactions

Heterocyclic compounds containing nitrogen and oxygen atoms, such as oxazoles, are recognized for their ability to act as ligands in coordination chemistry. mdpi.com A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. gsconlinepress.com The design and synthesis of organic ligands are crucial for the development of novel metal complexes with specific catalytic, medicinal, or material properties. mdpi.comnih.gov

Derivatives of this compound possess the necessary structural features to function as ligands in metal-catalyzed reactions. The oxazole ring contains a pyridine-type nitrogen atom and an oxygen atom, both of which have lone pairs of electrons that can be donated to a metal center. Coordination typically occurs through the nitrogen atom, which is generally a better electron donor in such aromatic systems.

The importance of ligands in modern homogeneous transition metal catalysis is significant, as they can modify the structure and reactivity of a metal catalyst. nih.gov This modification can influence the reaction's kinetics, substrate scope, and selectivity. nih.gov While specific studies detailing this compound as a ligand are not extensively documented, related benzoxazole (B165842) derivatives have been used to synthesize transition metal complexes. researchgate.net The coordination of metal ions to ligands derived from biologically active molecules, such as sulfamethoxazole, has been shown to sometimes enhance their biological activity. gsconlinepress.com

The formation of metal complexes involves the reaction of the ligand with a metal salt, such as zinc chloride (ZnCl₂) or cobalt(II) chloride (CoCl₂), often in a suitable solvent like ethanol. gsconlinepress.comnih.gov The resulting complexes can exhibit various geometries, such as tetrahedral or octahedral, depending on the metal ion and the ligand-to-metal ratio. researchgate.net Given these principles, this compound and its derivatives represent a class of potential ligands for creating novel metal complexes with applications in catalysis and materials science.

Advancing Green Chemistry in the Synthesis of this compound

The principles of green chemistry are increasingly pivotal in guiding synthetic methodologies within the chemical industry, aiming to reduce environmental impact and enhance resource efficiency. This article focuses on the application of these principles to the synthesis of the chemical compound this compound, a molecule of interest in various fields of chemical research. The exploration will adhere to sustainable and environmentally benign synthetic strategies, including solvent-free reactions, the use of biocatalysts and natural clays, and microwave-assisted techniques, while also considering the critical aspects of atom economy and resource optimization.

Future Research Directions and Translational Perspectives

Exploration of Novel Derivatization Strategies

The structural versatility of the 2-(4-Bromophenyl)oxazole core presents a fertile ground for the exploration of novel derivatization strategies aimed at enhancing its pharmacological profile. Future research will likely concentrate on several key areas to synthesize a diverse library of analogues with improved potency, selectivity, and pharmacokinetic properties.

One of the most promising avenues is the continued application and refinement of cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This powerful technique allows for the introduction of a wide variety of aryl and heteroaryl groups at the brominated phenyl ring, enabling a systematic exploration of the structure-activity relationship (SAR). For instance, Singh and colleagues have successfully utilized the Suzuki reaction to synthesize biphenyl (B1667301) substituted oxazole (B20620) derivatives, demonstrating the feasibility of this approach. tandfonline.comijpsonline.com Further exploration could involve a broader range of boronic acids and esters to introduce diverse functionalities, potentially leading to compounds with enhanced target engagement. nih.gov

Beyond Suzuki-Miyaura coupling, other modern synthetic methodologies can be employed. The "halogen dance" reaction, a base-induced migration of halogens on heterocyclic rings, could be investigated to create isomeric structures of this compound, potentially revealing novel biological activities. nih.gov Additionally, bioisosteric replacement strategies are expected to play a crucial role. rsc.orgrjptonline.org Replacing the bromo-phenyl moiety or other parts of the oxazole scaffold with different functional groups that have similar physicochemical properties could lead to compounds with improved metabolic stability and reduced off-target effects. rsc.orgnih.gov The oxazole ring itself can be considered a bioisostere for other heterocycles like thiazoles, imidazoles, and triazoles, offering further avenues for structural modification. rsc.org

Moreover, the development of one-pot synthesis and multicomponent reactions will be crucial for the efficient generation of diverse derivatives. informahealthcare.comorganic-chemistry.org These approaches streamline the synthetic process, reduce waste, and allow for the rapid assembly of complex molecules from simple starting materials.

| Strategy | Description | Potential Advantages |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of the bromo-phenyl group with various boronic acids/esters. | High functional group tolerance, commercial availability of a wide range of reagents, well-established methodology. |

| Halogen Dance Reaction | Base-induced isomerization to create novel positional isomers. | Access to unique chemical space and potentially novel biological activities. |

| Bioisosteric Replacement | Substitution of key structural motifs with groups having similar physicochemical properties. | Improved pharmacokinetic profiles (ADMET), enhanced target selectivity, and reduced toxicity. |

| One-Pot/Multicomponent Reactions | Combining multiple reaction steps into a single, efficient process. | Increased efficiency, reduced waste, and rapid generation of diverse compound libraries. |

Advanced Mechanistic Elucidation of Biological Activities

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound derivatives is paramount for their rational design and therapeutic application. Future research in this area will necessitate a multi-pronged approach, combining advanced experimental techniques with computational modeling.